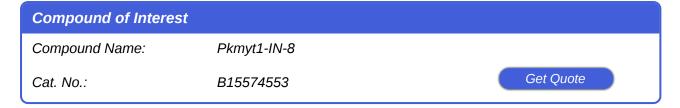


Application Notes and Protocols for Pkmyt1-IN-8 in Cell Cycle Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pkmyt1 (Protein kinase, membrane-associated tyrosine/threonine 1), a member of the Wee1 family of kinases, is a critical regulator of the G2/M cell cycle checkpoint.[1][2] It acts by phosphorylating and inactivating the Cyclin B1-CDK1 complex, thereby preventing premature entry into mitosis.[1][2][3] In many cancer cells, particularly those with a defective G1/S checkpoint, there is an increased reliance on the G2/M checkpoint for DNA repair before mitotic entry.[4][5] Inhibition of Pkmyt1 presents a promising therapeutic strategy by forcing these cancer cells into premature and catastrophic mitosis, leading to cell death.[6][7]

Pkmyt1-IN-8 is a potent inhibitor of Pkmyt1 with a reported IC50 of 9 nM.[7] These application notes provide detailed protocols for utilizing **Pkmyt1-IN-8** to study cell cycle progression, offering a framework for researchers in cancer biology and drug development.

Mechanism of Action

Pkmyt1, along with its counterpart Wee1, negatively regulates the activity of CDK1 (Cyclin-Dependent Kinase 1), the master regulator of mitosis.[2][8] Pkmyt1 specifically phosphorylates CDK1 on Threonine 14 (Thr14) and Tyrosine 15 (Tyr15) residues within its ATP-binding site.[1] [4][9] This phosphorylation keeps the Cyclin B1-CDK1 complex in an inactive state, halting the cell cycle at the G2 phase to allow for DNA repair before entering mitosis (M phase).[1][2]

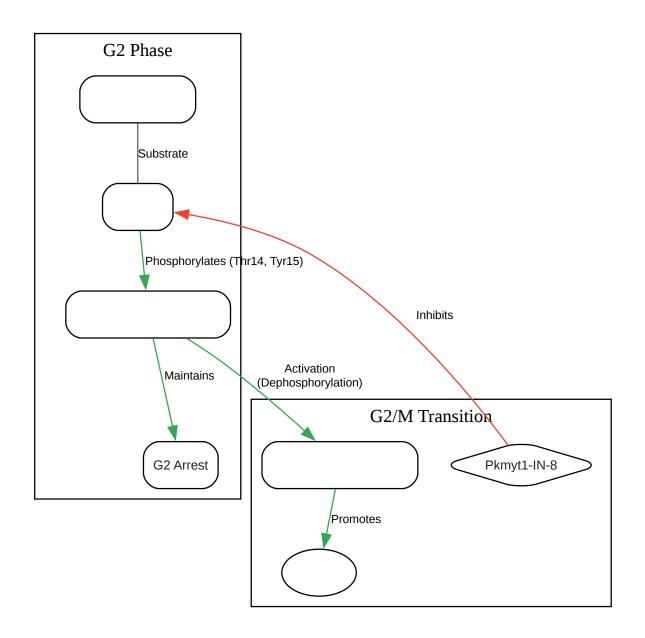




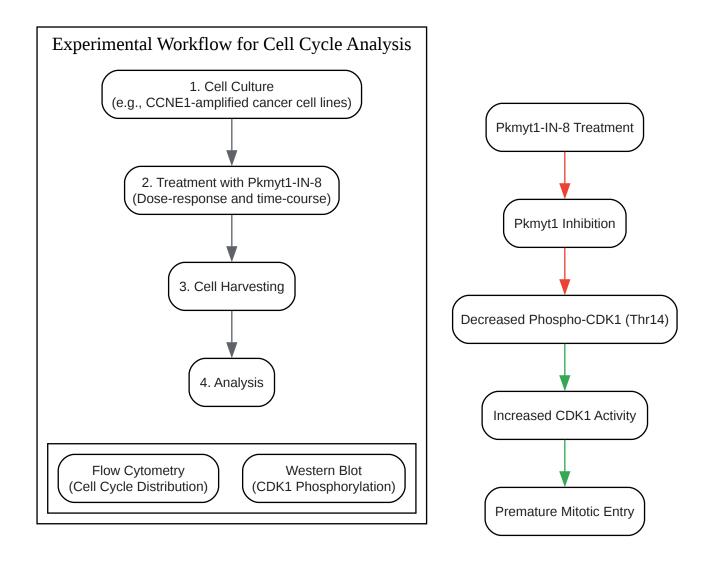


Pkmyt1-IN-8, as a Pkmyt1 inhibitor, blocks this phosphorylation event.[6][7] The resulting accumulation of active Cyclin B1-CDK1 complex forces the cell to bypass the G2/M checkpoint and enter mitosis prematurely, often with unrepaired DNA damage.[5][10] This process, known as mitotic catastrophe, ultimately leads to apoptosis in cancer cells that are dependent on the G2/M checkpoint.[6][7]









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